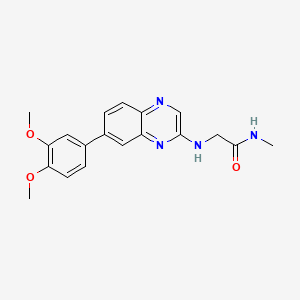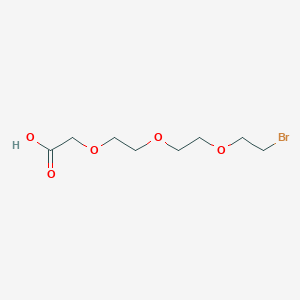
溴代聚乙二醇3-羧甲酸
描述
科学研究应用
Br-PEG3-CH2COOH is widely used in scientific research due to its versatility and functional properties:
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
作用机制
Target of Action
Br-PEG3-CH2COOH, also known as compound 28, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
PROTACs, such as those synthesized using Br-PEG3-CH2COOH, contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex responsible for protein degradation .
Biochemical Pathways
The primary biochemical pathway involved in the action of Br-PEG3-CH2COOH and the PROTACs it helps create is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in br-peg3-ch2cooh is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Br-PEG3-CH2COOH and the PROTACs it helps create is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the function of the target protein .
Action Environment
The action of Br-PEG3-CH2COOH and the PROTACs it helps create can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
生化分析
Biochemical Properties
Br-PEG3-CH2COOH plays a crucial role in biochemical reactions as a linker in PROTACs. It interacts with various enzymes, proteins, and other biomolecules. The terminal carboxylic acid of Br-PEG3-CH2COOH can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds. This interaction is essential for the formation of PROTACs, which consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein, facilitating the selective degradation of the target protein .
Cellular Effects
Br-PEG3-CH2COOH influences various cellular processes through its role in PROTACs. By facilitating the degradation of specific target proteins, Br-PEG3-CH2COOH can impact cell signaling pathways, gene expression, and cellular metabolism. The selective degradation of target proteins can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Br-PEG3-CH2COOH involves its role as a linker in PROTACs. The bromide group of Br-PEG3-CH2COOH is a good leaving group for nucleophilic substitution reactions, allowing for the formation of stable amide bonds with primary amine groups. This enables the conjugation of the E3 ubiquitin ligase ligand and the target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Br-PEG3-CH2COOH can change over time. The stability and degradation of Br-PEG3-CH2COOH are crucial factors that influence its long-term effects on cellular function. Studies have shown that Br-PEG3-CH2COOH is stable under recommended storage conditions, but its degradation can impact the efficacy of PROTACs in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Br-PEG3-CH2COOH vary with different dosages in animal models. At optimal dosages, Br-PEG3-CH2COOH facilitates the selective degradation of target proteins without causing adverse effects. At high doses, Br-PEG3-CH2COOH may exhibit toxic effects, including off-target protein degradation and disruption of normal cellular processes .
Metabolic Pathways
Br-PEG3-CH2COOH is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. The presence of Br-PEG3-CH2COOH can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Br-PEG3-CH2COOH is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of Br-PEG3-CH2COOH, affecting its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of Br-PEG3-CH2COOH is determined by targeting signals and post-translational modifications. These factors direct Br-PEG3-CH2COOH to specific compartments or organelles, where it exerts its effects on target proteins. The localization of Br-PEG3-CH2COOH can impact its activity and function in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG3-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under basic conditions to introduce the bromide group. The resulting intermediate is then reacted with chloroacetic acid to introduce the carboxylic acid group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of Br-PEG3-CH2COOH can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Substitution Reactions: Br-PEG3-CH2COOH can undergo nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Activators: EDC, HATU
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to mild heating (25-50°C)
Major Products:
Amides: Formed from the reaction with primary amines
Thioethers: Formed from the reaction with thiols
相似化合物的比较
PEG3-CH2COOH: Lacks the bromide group, making it less versatile for nucleophilic substitution reactions.
Br-PEG2-CH2COOH: Has a shorter PEG chain, which may affect its solubility and flexibility.
Br-PEG4-CH2COOH: Has a longer PEG chain, which may enhance its solubility but could also increase steric hindrance in certain reactions.
Uniqueness: Br-PEG3-CH2COOH is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, flexibility, and reactivity. The presence of both the bromide and carboxylic acid groups allows for a wide range of chemical modifications and bioconjugation applications, making it a valuable tool in scientific research and industrial applications .
属性
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZZZWRXHWCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


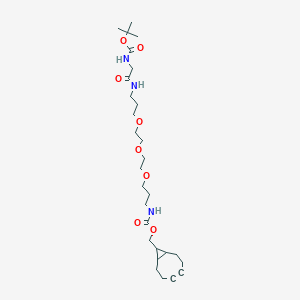
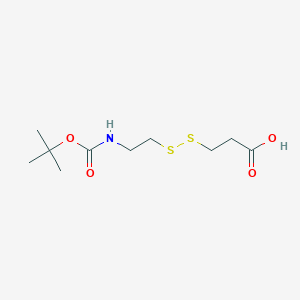

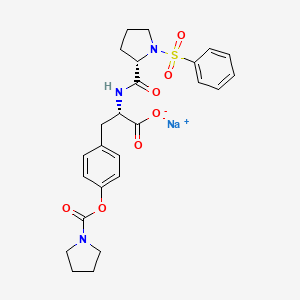
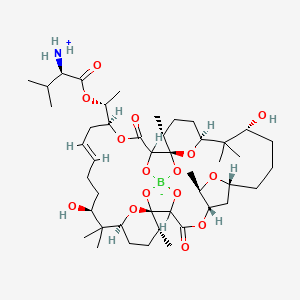
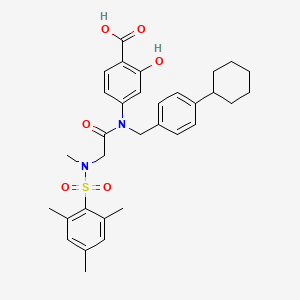

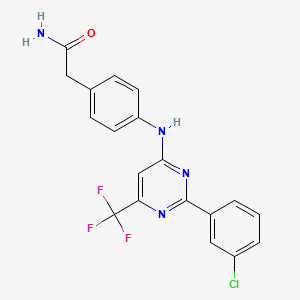
![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
